4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805220
InChI: InChI=1S/C7H11N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3,8H2,(H,9,10);1H
SMILES:
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC15805220

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride -

Specification

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;hydrochloride
Standard InChI InChI=1S/C7H11N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3,8H2,(H,9,10);1H
Standard InChI Key WTJQTYDVCQQYRM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1N)NC=N2.Cl

Introduction

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is a heterocyclic compound characterized by a benzimidazole core structure modified with additional hydrogen atoms, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active molecules.

Synthesis Methods

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride commonly involves the condensation of appropriate precursors. A widely used method includes the reaction of 1,2-diaminobenzene with cyclohexanone under acidic conditions, followed by a reduction step to yield the tetrahydro derivative. Modern techniques such as microwave irradiation and continuous flow reactors can be employed to enhance reaction efficiency and yield.

Biological Activities and Applications

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride exhibits diverse biological activities, including potential roles as antimicrobial, anticancer, and neuropharmacological agents. Its derivatives have shown promise in inhibiting enzymes and modulating receptors, impacting various biochemical pathways. Detailed studies are ongoing to elucidate specific interactions at the molecular level.

Chemical Reactions and Derivatives

This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives with specific properties. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and alkyl halides under various conditions.

Research Findings and Data

While specific data tables for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride are not readily available from reliable sources, its derivatives have shown significant biological activities. For instance, benzimidazole derivatives are known to exhibit a wide range of activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities.

Biological Activity Data for Related Benzimidazole Derivatives

ActivityIC50 Value (nM)Cell Line/TargetReference
COX-2 Inhibition50Various cancer cell lines
GABA Receptor PotentiationEC50 = 52.4GABA receptor subtypes
Antiproliferative<100KG1 and SNU16 cell lines

Note: The data provided is for related benzimidazole derivatives, as specific data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is limited in reliable sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator